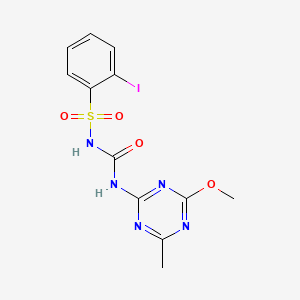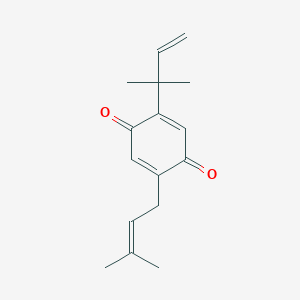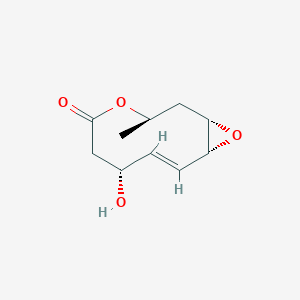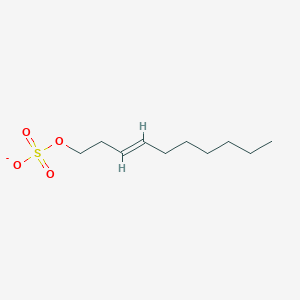![molecular formula C18H18F2N2O6S2 B1263068 1-((2,6-Difluorophenyl)sulfonyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine](/img/structure/B1263068.png)
1-((2,6-Difluorophenyl)sulfonyl)-4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML285 is a small molecule drug that acts as a stimulant for pyruvate kinase isozymes M1 and M2 (PKM2). It was initially developed by the National Center for Advancing Translational Sciences and is currently in the preclinical phase of research. The compound has shown potential therapeutic applications in the treatment of neoplasms .
Analyse Chemischer Reaktionen
ML285 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others under suitable conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
ML285 has a wide range of scientific research applications, including:
Chemistry: It is used as a probe in chemical biology to study the role of PKM2 in various biochemical pathways.
Biology: The compound is employed in biological assays to investigate its effects on cellular metabolism and energy production.
Medicine: ML285 is being explored for its potential therapeutic applications in treating neoplasms, as it stimulates PKM2, which plays a crucial role in cancer cell metabolism.
Industry: The compound is used in the development of new drugs and therapeutic agents targeting PKM2
Wirkmechanismus
ML285 exerts its effects by stimulating PKM2, an enzyme involved in glycolysis. By activating PKM2, ML285 enhances the conversion of phosphoenolpyruvate to pyruvate, leading to increased energy production in cells. This mechanism is particularly relevant in cancer cells, which rely heavily on glycolysis for energy production. The molecular targets and pathways involved include the PKM2 enzyme and associated glycolytic pathways .
Vergleich Mit ähnlichen Verbindungen
ML285 is unique in its specific stimulation of PKM2. Similar compounds include other PKM2 activators and stimulants, such as:
TEPP-46: Another PKM2 activator that has shown potential in cancer therapy.
DASA-58: A compound that also targets PKM2 and has been studied for its effects on cancer cell metabolism.
Compared to these compounds, ML285 has shown distinct properties in terms of its potency and specificity for PKM2 .
Eigenschaften
Molekularformel |
C18H18F2N2O6S2 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
1-(2,6-difluorophenyl)sulfonyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazine |
InChI |
InChI=1S/C18H18F2N2O6S2/c19-14-2-1-3-15(20)18(14)30(25,26)22-8-6-21(7-9-22)29(23,24)13-4-5-16-17(12-13)28-11-10-27-16/h1-5,12H,6-11H2 |
InChI-Schlüssel |
SHWNKRPMUBFWKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
Kanonische SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)S(=O)(=O)C4=C(C=CC=C4F)F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)







![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1262999.png)

![1-[4-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]ethanone](/img/structure/B1263001.png)


